molecular formula C12H18O2 B1362954 1,3-Dipropoxybenzene CAS No. 56106-37-7

1,3-Dipropoxybenzene

Cat. No.: B1362954
CAS No.: 56106-37-7
M. Wt: 194.27 g/mol
InChI Key: UTFRNSPYRPYKDV-UHFFFAOYSA-N
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Description

1,3-Dipropoxybenzene is an organic compound with the molecular formula C12H18O2. It is a derivative of benzene, where two propoxy groups are attached to the benzene ring at the 1 and 3 positions. This compound is known for its applications in various fields, including organic synthesis and material science.

Scientific Research Applications

1,3-Dipropoxybenzene has several scientific research applications:

Safety and Hazards

The safety data sheet for 1,3-Dipropoxybenzene suggests wearing suitable protective equipment, preventing the generation of vapor or mist, and washing hands and face thoroughly after handling . It also recommends using ventilation or local exhaust if vapor or aerosol will be generated .

Preparation Methods

1,3-Dipropoxybenzene can be synthesized through several methods. One common synthetic route involves the reaction of resorcinol with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound.

Industrial production methods may involve the use of advanced catalysts and optimized reaction conditions to increase yield and purity. For example, the use of a novel superfine La a Nd b Ti c PO4 catalyst has been reported for the preparation of similar compounds .

Chemical Reactions Analysis

1,3-Dipropoxybenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1,3-Dipropoxybenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which can influence its reactivity and applications.

Properties

IUPAC Name

1,3-dipropoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h5-7,10H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFRNSPYRPYKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC=C1)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341532
Record name 1,3-Dipropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56106-37-7
Record name 1,3-Dipropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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